molecular formula C15H18N2O5 B124432 N6-Carbobenzoxy-L-lysine N-Carboxyanhydride CAS No. 1676-86-4

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Cat. No. B124432
CAS RN: 1676-86-4
M. Wt: 306.31 g/mol
InChI Key: HLLIDIRDRPSCHN-LBPRGKRZSA-N
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Description

“N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” is a derivative of L-lysine . It is used in the preparation of Polylysine, a synthetic, basic poly-α-amino acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N2O5 . The molecular weight is 306.31 g/mol .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.248 g/cm^3 . Other physical and chemical properties include ACD/LogP: 1.641, ACD/LogD (pH 5.5): 1.64, ACD/LogD (pH 7.4): 1.64, ACD/BCF (pH 5.5): 10.40, ACD/BCF (pH 7.4): 10.27, ACD/KOC (pH 5.5): 185.99, ACD/KOC (pH 7.4): 183.72, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, Polar Surface Area: 93.73 Å^2, Index of Refraction: 1.538, Molar Refractivity: 76.765 cm^3, Molar Volume: 245.386 cm^3, Polarizability: 30.432×10^-24 cm^3, and Surface Tension: 47.9 dyne/cm .

Scientific Research Applications

Synthesis and Phase Behavior in Copolymers

N6-Carbobenzoxy-L-lysine N-carboxyanhydride plays a crucial role in the synthesis of various copolymers. For instance, Spasojevic et al. (2014) demonstrated its application in synthesizing copolymers such as poly(N-isopropylacrylamide)-b-poly(L-lysine) and poly(N-isopropylacrylamide-co-acrylamide)-b-poly(L-lysine), utilizing ring-opening polymerization (ROP) techniques (Spasojevic et al., 2014).

Modification of Polymers and Peptides

The modification of amino groups of polymers and peptides is another significant application. Vlasov et al. (2008) used Nɛ-carbobenzoxy-L-lysine-N-carboxyanhydride for preparing hyperbranched poly(L-lysine) and modifying its N-terminal lysine residues (Vlasov et al., 2008).

Gene Delivery Applications

In the field of gene delivery, Johnson et al. (2014) utilized N(ϵ) -(carbobenzoxy)-L-lysine N-carboxyanhydride for developing block copolymers for non-viral gene delivery in mouse embryonic fibroblasts. These polymers showed potential as gene vectors with low cytotoxicity and high transfection efficiency (Johnson et al., 2014).

Synthesis of Amphiphilic Copolymers

The synthesis of amphiphilic copolymers using this compound is also notable. Huang and Chang (2008) successfully synthesized poly(N-isopropylacrylamide)-b-poly(Z-l-lysine) copolymers, which formed diverse micelle morphologies, beneficial in drug delivery systems (Huang & Chang, 2008).

Formation of Hyperbranched Polylysines

Vlasov et al. (2009) studied the formation mechanism of hyperbranched polylysines through the polymerization of N ɛ-carbobenzoxylysine N-carboxyanhydride. This research provided insights into the structural characteristics of these polymers (Vlasov et al., 2009).

Safety and Hazards

The compound has been found to inhibit the infection of tomato cuttings by F. lycopersici but was also toxic to the plants . More detailed safety and hazard information is not available in the resources I found.

properties

IUPAC Name

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLIDIRDRPSCHN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433230
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1676-86-4
Record name N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

H-Lys(Z)—OH and H-Glu(OBn)-OH were purchased from Chem-Impex International (Des Plaines, Ill.) and used as received. Glu-NCA and Lys-NCA were prepared by following previously reported procedures (Lu, H.; Cheng, J. J. Am. Chem. Soc. 2007, 129, 14114-14115).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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H-Glu(OBn)-OH
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from this compound contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

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